派马沙替布
描述
Pimasertib operates by targeting the MAPK signaling pathway, which plays a crucial role in cell division and survival. Its inhibition has shown promising results in hindering cancer cell proliferation and inducing apoptosis in tumor cells. Given its mechanism of action, pimasertib has been explored as a therapeutic option for tumors with dysregulated MAPK pathway activity, including those with mutations in components upstream of MEK, such as KRAS and BRAF.
Synthesis Analysis
The synthesis of pimasertib involves complex organic reactions, aimed at producing a molecule capable of selectively inhibiting MEK1/2. While specific details of its synthesis are proprietary, the process likely involves multi-step organic synthesis techniques, focusing on achieving high purity and yield. The synthesis must ensure the molecule's structural integrity, especially its kinase inhibition domain, to maintain its biological efficacy.
Molecular Structure Analysis
Pimasertib is characterized by a specific molecular structure that allows it to bind with high affinity to MEK1/2, inhibiting its activity. The molecule is designed to fit into the ATP-binding pocket of MEK1/2, preventing the phosphorylation of downstream targets in the MAPK pathway. The precise interaction between pimasertib and MEK1/2 is crucial for its inhibitory effect, and alterations in its molecular structure could significantly impact its therapeutic potential.
Chemical Reactions and Properties
Pimasertib undergoes various chemical reactions and transformations in the body, leading to the formation of metabolites. A study has identified a novel phosphoethanolamine conjugate on the propanediol moiety of pimasertib, a metabolite not previously described for pharmaceutical agents. This finding suggests that pimasertib's metabolism involves unique pathways that may influence its pharmacokinetic and pharmacodynamic profiles (Scheible et al., 2017).
科学研究应用
1. Application in Advanced Solid Tumors
- Summary of the Application: Pimasertib, a selective and potent adenosine triphosphate non-competitive MEK1/2 inhibitor, was used in a phase I, first-in-human, dose-escalation trial on patients with advanced solid tumors .
- Methods of Application: Four dosing schedules of Pimasertib were evaluated in patients with advanced solid tumors. Each treatment cycle lasted 21 days . The primary objective was to determine the maximum tolerated dose based on dose-limiting toxicities (DLTs) evaluated during cycle 1, and the recommended phase II dose (RP2D) .
- Results: DLTs were mainly observed at doses ≥ 120 mg/day and included skin rash/acneiform dermatitis and ocular events, such as serous retinal detachment . The most common drug-related adverse events were consistent with class effects, including diarrhea, skin disorders, ocular disorders, asthenia/fatigue, and peripheral edema .
2. Application in Pancreatic Cancer
- Summary of the Application: The combination of gemcitabine with the MEK1/2 inhibitor pimasertib was investigated in pancreatic cancer models .
- Methods of Application: Cell survival and apoptosis were assessed by MTT and Caspase 3/7 Glo assays in human pancreatic cancer cell lines. Protein expression was detected by immunoblotting .
- Results: Synergistic activity was observed when gemcitabine was combined sequentially with pimasertib, in human pancreatic cancer cells . In particular, pimasertib reduced ribonucleotide reductase subunit 1 (RRM1) protein, and this was associated with sensitivity to gemcitabine .
3. Application in Metastatic Melanoma
- Summary of the Application: Pimasertib was used in a phase I trial on patients with metastatic melanoma .
- Methods of Application: The trial evaluated different dosing schedules of Pimasertib in patients with metastatic melanoma. The primary objective was to determine the maximum tolerated dose based on dose-limiting toxicities (DLTs) evaluated during cycle 1, and the recommended phase II dose (RP2D) .
- Results: DLTs were mainly observed at doses ≥ 120 mg/day and included skin rash/acneiform dermatitis and ocular events, such as serous retinal detachment . The most common drug-related adverse events were consistent with class effects, including diarrhea, skin disorders, ocular disorders, asthenia/fatigue, and peripheral edema .
4. Application in Cancer Patients
- Summary of the Application: Pimasertib, a selective oral MEK1/2 inhibitor, was studied for its absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients .
- Methods of Application: The study was conducted on cancer patients to understand the pharmacokinetics of Pimasertib .
- Results: The study provided valuable insights into the bioavailability, elimination route, and metabolite profile of Pimasertib in cancer patients .
5. Application in Metastatic Melanoma
- Summary of the Application: Pimasertib was used in a phase I trial on patients with metastatic melanoma .
- Methods of Application: The trial evaluated different dosing schedules of Pimasertib in patients with metastatic melanoma. The primary objective was to determine the maximum tolerated dose based on dose-limiting toxicities (DLTs) evaluated during cycle 1, and the recommended phase II dose (RP2D) .
- Results: DLTs were mainly observed at doses ≥ 120 mg/day and included skin rash/acneiform dermatitis and ocular events, such as serous retinal detachment . The most common drug-related adverse events were consistent with class effects, including diarrhea, skin disorders, ocular disorders, asthenia/fatigue, and peripheral edema .
6. Application in Cancer Patients
- Summary of the Application: Pimasertib, a selective oral MEK1/2 inhibitor, was studied for its absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients .
- Methods of Application: The study was conducted on cancer patients to understand the pharmacokinetics of Pimasertib .
- Results: The study provided valuable insights into the bioavailability, elimination route, and metabolite profile of Pimasertib in cancer patients .
属性
IUPAC Name |
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAUNHCRHHYNE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FIN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152870 | |
Record name | AS 703026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pimasertib | |
CAS RN |
1204531-26-9, 1236699-92-5 | |
Record name | AS 703026 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14904 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AS 703026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。